methyl 1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate
Overview
Description
Methyl 1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate is a heterocyclic compound that features a triazole ring fused with a pyridine ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” The reaction is often catalyzed by copper(I) ions to form the triazole ring. The specific steps include:
- Preparation of the azide precursor from a suitable halide.
- Reaction of the azide with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.
- Esterification to introduce the methyl ester group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the triazole ring, potentially leading to the formation of dihydrotriazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyridine and triazole rings.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Dihydrotriazoles.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl 1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of methyl 1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate involves its interaction with various molecular targets. The triazole ring can coordinate with metal ions, influencing enzymatic activities. The pyridine ring can participate in hydrogen bonding and π-π interactions, affecting the compound’s binding affinity to biological macromolecules. These interactions can modulate signaling pathways and cellular processes, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
- 1-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylate
- 1-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylate
- 1-(pyridin-3-yl)-1H-1,2,3-triazole-5-carboxylate
Comparison: Methyl 1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate is unique due to the specific positioning of the pyridine and triazole rings, which can influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities towards biological targets, making it a valuable candidate for drug development and other applications.
Properties
IUPAC Name |
methyl 1-pyridin-3-yltriazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O2/c1-15-9(14)8-6-13(12-11-8)7-3-2-4-10-5-7/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTRZBOODLNEROC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(N=N1)C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes ethyl 5-methyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate interesting for material science?
A: This compound, referred to as L2 in the research, exhibits intriguing potential as a building block for metal-organic frameworks (MOFs). Its structure, containing both pyridyl and carboxylate groups, allows it to act as a bridging ligand, coordinating with metal ions to form extended network structures []. The research highlights its ability to form a 3-D coordination polymer with Cadmium(II) ions []. This ability to form well-defined structures makes it a promising candidate for applications in areas like gas storage, separation, and catalysis.
Q2: How does the structure of ethyl 5-methyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate differ from its isomer, and what impact does this have on MOF formation?
A: The research compares L2 with its isomer, ethyl 5-methyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-3-carboxylate (L1) []. The key difference lies in the position of the carboxylate group on the triazole ring. This seemingly minor change leads to significant differences in their coordination behavior with Cadmium(II) ions. While L2 forms a 3D coordination polymer, L1 results in a hydrogen bond-induced coordination polymer []. This highlights the importance of positional isomerism in ligand design, as even slight structural variations can drastically influence the resulting MOF architecture and properties.
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